6-(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-ethylphenyl)pyridazin-3(2H)-one
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Overview
Description
6-(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-ethylphenyl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-ethylphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate 4-(3-chlorophenyl)piperazine, which is then reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves the cyclization of the intermediate with a suitable pyridazinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-ethylphenyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of conditions such as inflammation, cancer, and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-ethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.
Properties
Molecular Formula |
C22H23ClN4O3S |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-ethylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C22H23ClN4O3S/c1-2-16-6-7-17(20-8-9-22(28)25-24-20)14-21(16)31(29,30)27-12-10-26(11-13-27)19-5-3-4-18(23)15-19/h3-9,14-15H,2,10-13H2,1H3,(H,25,28) |
InChI Key |
KDGOVDIHUKNIJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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